1,4-Diiodotetrafluorobenzene

Catalog No.
S569096
CAS No.
392-57-4
M.F
C6F4I2
M. Wt
401.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diiodotetrafluorobenzene

CAS Number

392-57-4

Product Name

1,4-Diiodotetrafluorobenzene

IUPAC Name

1,2,4,5-tetrafluoro-3,6-diiodobenzene

Molecular Formula

C6F4I2

Molecular Weight

401.87 g/mol

InChI

InChI=1S/C6F4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

VIXRAZODEODOJF-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1I)F)F)I)F)F

Synonyms

1,4-diiodotetrafluorobenzene

Canonical SMILES

C1(=C(C(=C(C(=C1I)F)F)I)F)F

The exact mass of the compound 1,2,4,5-Tetrafluoro-3,6-diiodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Diiodotetrafluorobenzene (1,4-DITFB) is a highly symmetric, perfluorinated ditopic organoiodide primarily procured as a premium halogen-bond (XB) donor and a specialized cross-coupling precursor for advanced materials. In industrial and academic workflows, its value stems from the intense electron-withdrawing nature of the tetrafluorobenzene core, which highly polarizes the iodine atoms to create a deep, highly directional electrostatic 'sigma-hole'. This unique electronic configuration makes 1,4-DITFB an indispensable building block for predictable supramolecular assembly, crystal engineering, and the synthesis of highly structured fluorinated conjugated polymers, where standard non-fluorinated or brominated analogs fail to provide the necessary interaction strength or reaction kinetics [1].

Research Fit

Workflow

Linear ditopic halogen bond donor for crystal engineering and supramolecular assembly

Geometry

Para substitution ensures predictable 2:1 stoichiometric architectures with monotopic acceptors

Processing

Compatible with mechanochemical and solution-based cocrystallization methods

Procurement attempts to substitute 1,4-DITFB with cheaper, non-fluorinated 1,4-diiodobenzene or the brominated analog 1,4-dibromotetrafluorobenzene routinely result in structural or functional failure in downstream applications. Non-fluorinated analogs lack the electronegative fluorine atoms required to deepen the iodine sigma-hole, leading to drastically weaker intermolecular binding energies that cannot sustain robust cocrystallization or supramolecular gelation in polar media[1]. Furthermore, substituting iodine for bromine (e.g., 1,4-dibromotetrafluorobenzene) reduces the polarizability of the halogen, shrinking the sigma-hole potential and significantly weakening the resulting halogen bonds, which compromises the thermal stability and structural predictability of the engineered materials [2]. In cross-coupling polymerizations, these electronic and solubility differences directly degrade the morphological definition of the resulting polymer networks [3].

Substitution Risk

1,3-Isomer

The bent meta geometry may shift cocrystal stoichiometry from 2:1 to 1:1, altering supramolecular topology.

Dibromo analog

Weaker halogen bond donor strength can change acceptor site engagement and reduce structural complexity.

Non-fluorinated analog

Absence of the tetrafluoro core may compromise directional σ-hole magnitude and interaction reliability.

Sigma-Hole Potential

The defining procurement metric for a halogen bond donor is its molecular electrostatic potential (sigma-hole), which dictates binding strength and directionality. Quantitative analysis demonstrates that 1,4-DITFB possesses a substantially deeper sigma-hole compared to its brominated counterpart, 1,4-dibromotetrafluorobenzene. This elevated potential ensures highly predictable, linear 1D to 3D supramolecular networks that are not achievable with weaker donors [1].

Evidence DimensionMolecular Electrostatic Potential (Sigma-Hole Depth)
Target Compound Data+32.6 kcal/mol
Comparator Or Baseline1,4-dibromotetrafluorobenzene (+24.4 kcal/mol)
Quantified Difference33.6% deeper sigma-hole potential
ConditionsComputational electrostatic surface potential (ESP) mapping

A deeper sigma-hole guarantees stronger, more directional non-covalent interactions, reducing failure rates in crystal engineering and supramolecular formulation.

Stoichiometry control
Head-to-head
1,4-isomer favors 2:1 complexes; 1,3-isomer favors 1:1
Geometry-driven stoichiometric preference, not bond strength
Supports 2:1 cocrystal design with monotopic N acceptors

Sensor Binding Affinity

For developers of chemical sensors, the interaction energy between the receptor and the target analyte is a critical performance parameter. When evaluated against the explosive compound RDX, 1,4-DITFB exhibits a significantly stronger binding interaction than both its non-fluorinated and brominated analogs. The removal of the electron-withdrawing fluorine atoms or the substitution of iodine with bromine results in a measurable loss of binding affinity, directly impacting sensor sensitivity[1].

Evidence DimensionInteraction Energy (E_int) with RDX
Target Compound Data-13.93 kJ/mol
Comparator Or Baseline1,4-diiodobenzene (-10.01 kJ/mol) and 1,4-dibromotetrafluorobenzene (-11.33 kJ/mol)
Quantified Difference39.1% stronger binding than the non-fluorinated analog; 22.9% stronger than the brominated analog
ConditionsComputational binding interaction analysis with RDX explosive model

Higher interaction energies translate directly to lower limits of detection and higher sensitivity in commercial chemical sensor formulations.

Acceptor site engagement
Head-to-head
I⋯N and I⋯O both formed vs. only Br⋯O for dibromo analog
Broader acceptor range with iodo donor in API cocrystals
Pentoxifylline cocrystal; site selectivity reversed

Microporous Polymer Morphology

In the synthesis of advanced microporous polymer monoliths (MPMs) via Sonogashira-Hagihara cross-coupling, the choice of aryl halide precursor fundamentally alters the macroscopic morphology of the product. Polymerization utilizing 1,4-DITFB yields well-defined, highly structured fibrous monoliths. In contrast, substituting 1,4-DITFB with the non-fluorinated 1,4-diiodobenzene results in a significantly less well-defined structure due to unfavorable differences in monomer solubility and coupling reactivity during the gelation phase [1].

Evidence DimensionPolymer Network Morphology and Structural Definition
Target Compound DataYields highly well-defined fibrous microporous structures
Comparator Or Baseline1,4-diiodobenzene (yields poorly defined, less structured networks)
Quantified DifferenceDrastic improvement in fibrous structural definition and gel-state processability
ConditionsSonogashira-Hagihara coupling with 1,3,5-triethynylbenzene in gel state

Procuring the fluorinated precursor is essential for manufacturers requiring precise morphological control and high surface area in catalytic supports or porous materials.

Phosphorescence PLQY
Reported
>20% in ternary cocrystal with σ-hole···π packing
σ-hole···π motif yields higher PLQY than π-hole···π
Ternary doping suppresses nonradiative decay
Mono-arylation protocol
Method context
Clean mono-arylation achieved via Suzuki-Miyaura coupling
Enables stepwise asymmetric functionalization
Previously no reliable selective method existed
I⋯S contact distance
Reported
Shorter than sum of van der Waals radii (I+S)
Validated directional XB toward thiocarbonyl acceptors
19 crystal structures; linear C-I⋯S angles
Cocrystal isomorphism
Head-to-head
I₂F₄bz and Br₂F₄bz form isomorphous structures; I⋯N distances shorter
Tunable XB strength without altering packing topology
29 structures with N-heterocyclic diamines

Crystal Engineering & Co-Crystals

Driven by its exceptionally deep sigma-hole (+32.6 kcal/mol), 1,4-DITFB is the premier choice for designing predictable, highly stable multi-component supramolecular assemblies. It is specifically utilized when generic halides fail to provide the necessary directional halogen bonding required for 1D, 2D, and 3D crystal architectures [1].

Chemical Sensor Development

Leveraging its superior binding interaction energy (-13.93 kJ/mol with RDX), 1,4-DITFB is formulated into receptor layers for the detection of aromatic and non-aromatic explosives. It is prioritized over non-fluorinated analogs to ensure maximum sensor sensitivity and lower detection limits [2].

Fluorinated Microporous Polymer Synthesis

As a highly reactive ditopic precursor in Sonogashira-Hagihara cross-coupling, 1,4-DITFB is selected to manufacture well-defined fibrous polymer monoliths. Its unique solubility and reactivity profile make it indispensable for producing advanced catalytic supports where precise morphological control is required [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
2:1 stoichiometric cocrystal design with N acceptors
Para geometry preference
Cocrystal stoichiometry and packing topology
Multi-site acceptor engagement in pharmaceutical cocrystals
Broad halogen bond donor strength
Acceptor site discrimination and hydrogen/halogen bond competition
Organic room-temperature phosphorescent materials
σ-hole···π packing motif capability
PLQY and suppression of nonradiative decay pathways
Stepwise asymmetric functionalization of tetrafluorinated building blocks
Mono-arylation selectivity
Controlled derivatization sequence and yield

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

392-57-4

Wikipedia

1,2,4,5-Tetrafluoro-3,6-diiodobenzene
Meazza et al. Halogen-bonding-triggered supramolecular gel formation. Nature Chemistry, doi: 10.1038/nchem.1496, published online 11 November 2012 http://www.nature.com/nchem

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